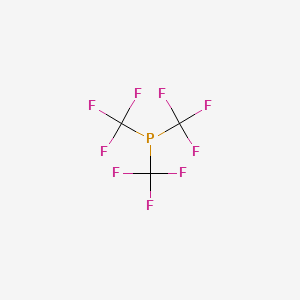

Tris(trifluoromethyl)phosphine

説明

Tris(trifluoromethyl)phosphine is a compound with the formula C3F9P. It is a phosphine where the phosphorus atom is bonded to three trifluoromethyl groups .

Synthesis Analysis

Tris(perfluoroalkyl)phosphines, which are of interest as tunable alternatives to the carbon monoxide ligand, can be synthesized by the nucleophile mediated reaction of perfluoroalkyltrimethylsilanes with triphenylphosphite .Molecular Structure Analysis

The molecular structure of Tris(trifluoromethyl)phosphine is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Tris(trifluoromethyl)phosphine is used as a ligand in various reactions, including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis

Tris(trifluoromethyl)phosphine has a molecular weight of 237.9915 . More detailed physical and chemical properties are not specified in the available resources .科学的研究の応用

Catalysis in Organic Synthesis

Tris(trifluoromethyl)phosphine serves as an effective ligand in catalysis, particularly in organic synthesis. Its strong electron-withdrawing trifluoromethyl groups enhance the electrophilicity of the central phosphorus atom, making it a valuable component in facilitating reactions.

Applications:- Buchwald-Hartwig Cross Coupling : This reaction forms carbon-nitrogen bonds and is essential in the synthesis of pharmaceuticals and agrochemicals .

- Heck Reaction : Used in the formation of carbon-carbon bonds, pivotal in constructing complex organic molecules .

Material Science

In material science, tris(trifluoromethyl)phosphine is utilized to modify the surface properties of materials, which can lead to the development of new materials with unique characteristics.

Applications:- Surface Modification : Enhances the hydrophobicity of surfaces, which is crucial for creating water-resistant materials .

Chemical Synthesis

As a ligand, tris(trifluoromethyl)phosphine is involved in various chemical synthesis processes, contributing to the creation of complex molecules.

Applications:- Negishi Coupling : A powerful tool for forming carbon-carbon bonds, often used in the synthesis of natural products and pharmaceuticals .

- Suzuki-Miyaura Coupling : Facilitates the formation of biaryl compounds, which are common structures in organic electronics and pharmaceuticals .

Pharmaceutical Research

In pharmaceutical research, tris(trifluoromethyl)phosphine is used to synthesize medicinal compounds and to study their interactions with biological systems.

Applications:- Drug Synthesis : Assists in the construction of drug molecules, particularly those containing complex phosphorus-containing structures .

Agrochemical Development

The ligand’s properties are exploited in the development of agrochemicals, where it helps in creating compounds that can protect crops from pests and diseases.

Applications:- Pesticide Synthesis : Used in the synthesis of pesticides that contain phosphorus, which are effective against a wide range of agricultural pests .

Analytical Chemistry

Tris(trifluoromethyl)phosphine finds use in analytical chemistry, where it can act as a reagent to detect or quantify other substances.

Applications:Safety and Hazards

Tris(trifluoromethyl)phosphine can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Avoid contact with skin and eyes, and wear protective clothing .

作用機序

Target of Action

Tris(trifluoromethyl)phosphine is an organophosphorus compound . It is primarily used as a ligand or catalyst in various organic reactions . The primary targets of this compound are the reactants in these organic reactions.

Biochemical Pathways

The biochemical pathways affected by tris(trifluoromethyl)phosphine are dependent on the specific organic reactions it is involved in. As a catalyst, it can influence a wide range of reactions and thus potentially affect multiple pathways . .

Result of Action

The result of tris(trifluoromethyl)phosphine’s action is the successful facilitation of the organic reactions it is involved in . This can lead to the production of desired compounds in these reactions. The molecular and cellular effects of its action would depend on the specific compounds produced in these reactions.

特性

IUPAC Name |

tris(trifluoromethyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F9P/c4-1(5,6)13(2(7,8)9)3(10,11)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLDRFIVBLWESA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)P(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20195780 | |

| Record name | Phosphine, tris(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris(trifluoromethyl)phosphine | |

CAS RN |

432-04-2 | |

| Record name | Phosphine, tris(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000432042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine, tris(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

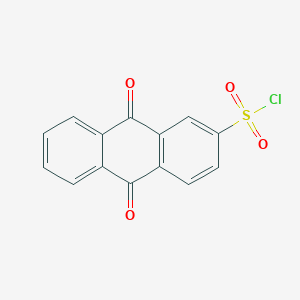

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

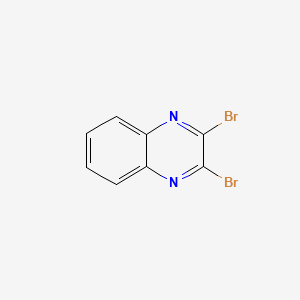

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Chlorobenzyl)oxy]benzoic acid](/img/structure/B1596582.png)

![2-Amino-7-bromo-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B1596596.png)